(4-Chloropyridin-2-yl)methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

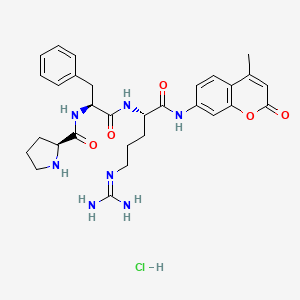

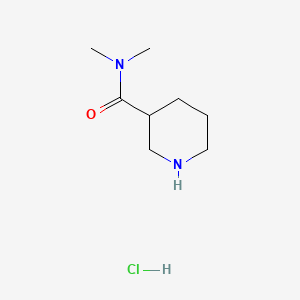

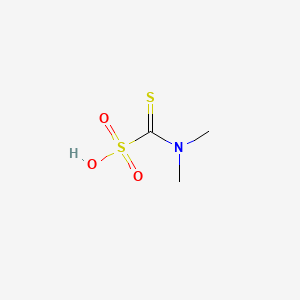

“(4-Chloropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl3N2 . It has a molecular weight of 215.508 Da . The compound appears as a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid .

Molecular Structure Analysis

The InChI code for “(4-Chloropyridin-2-yl)methanamine dihydrochloride” is 1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“(4-Chloropyridin-2-yl)methanamine dihydrochloride” is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Complexes for Photocytotoxicity

Iron(III) catecholates, synthesized using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, have shown unprecedented photocytotoxicity under red light to various cell lines through apoptosis by generating reactive oxygen species. These complexes are capable of interacting with DNA and show potential for cellular imaging (Basu et al., 2014).

Photo-induced Oxidation Studies

Studies on complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine have explored the enhancement of outer sphere electron transfer to oxygen under UV or visible irradiation, producing superoxide radical anion and converting the complexes to the Fe(III) redox state. These findings contribute to understanding the ligand's role in photocatalytic oxidation processes (Draksharapu et al., 2012).

Synthesis and Characterization of Schiff Bases

A novel series of Schiff bases synthesized from 3-aminomethyl pyridine, a derivative of the topic compound, showed anticonvulsant activity. These compounds were evaluated for their potential as anticonvulsant agents, highlighting the compound's utility as a precursor in medicinal chemistry (Pandey & Srivastava, 2011).

Lysyl Oxidase-like 2 (LOXL2) Inhibitors

A study on small molecule LOXL2 enzyme inhibitors identified derivatives of (2-chloropyridin-4-yl)methanamine as potent and selective inhibitors for LOXL2 over LOX. This finding is significant for therapeutic applications targeting fibrosis and cancer progression (Hutchinson et al., 2017).

Selective Detection of Ions

Reactions involving (pyridine-2-yl)methanamine derivatives led to products capable of selectively detecting Hg and Ni ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H317-H319 . This indicates that it may cause an allergic skin reaction (H317) and can cause serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

The primary target of (4-Chloropyridin-2-yl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

(4-Chloropyridin-2-yl)methanamine dihydrochloride acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition disrupts the crosslinking of collagens and elastin, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, (4-Chloropyridin-2-yl)methanamine dihydrochloride affects the extracellular matrix remodeling pathway . This disruption can lead to changes in tissue structure and function, potentially influencing disease processes such as fibrosis .

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which suggests it may have good bioavailability

Result of Action

The inhibition of LOXL2 by (4-Chloropyridin-2-yl)methanamine dihydrochloride can lead to changes at the molecular and cellular levels. These changes can affect the structural integrity of tissues, potentially influencing disease processes such as fibrosis .

Eigenschaften

IUPAC Name |

(4-chloropyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNWMMDFCUUMOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735176 |

Source

|

| Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloropyridin-2-yl)methanamine dihydrochloride | |

CAS RN |

114780-09-5 |

Source

|

| Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)